- Preparation of phenylhydroxyhexahydrocyclopentaindazolylethylphenyl derivatives for use as glucocorticoid receptor ligands, World Intellectual Property Organization, , ,
Cas no 929022-76-4 (2-chloro-4-fluoropyridine-3-carboxylic acid)
2-chloro-4-fluoropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-fluoronicotinic acid
- 2-chloro-4-fluoropyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 2-chloro-4-fluoro-
- 2-CHLORO-4-FLUORONICOTINICACID
- GXDFQGOVWALHAS-UHFFFAOYSA-N
- 1651AJ
- AB62791
- SY056847
- AK130207
- ST2409817
- 2-Chloro-4-fluoro-3-pyridinecarboxylic acid (ACI)
- MFCD11040264
- CS-W018683
- EN300-189581
- DS-6611
- 929022-76-4
- A851513
- AC-29778
- AMY7995
- DTXSID40695954
- SCHEMBL1478308
- AKOS006308594
- Z1198305347
- 2-Chloro-4-fluoro-pyridine-3-carboxylic acid
-
- MDL: MFCD11040264
- Inchi: 1S/C6H3ClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
- InChI Key: GXDFQGOVWALHAS-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=C(C=CN=1)F
Computed Properties
- Exact Mass: 174.9836342g/mol
- Monoisotopic Mass: 174.9836342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2
- XLogP3: 1.4
2-chloro-4-fluoropyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0557-1g |
2-Chloro-4-fluoronicotinic acid |
929022-76-4 | 97% | 1g |
474.9CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0557-5g |
2-Chloro-4-fluoronicotinic acid |
929022-76-4 | 97% | 5g |
1780.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0557-25g |
2-Chloro-4-fluoronicotinic acid |
929022-76-4 | 97% | 25g |
6360.32CNY | 2021-05-07 | |
| Alichem | A029157968-5g |
2-Chloro-4-fluoronicotinic acid |
929022-76-4 | 98% | 5g |
$236.85 | 2023-08-31 | |
| Alichem | A029157968-10g |
2-Chloro-4-fluoronicotinic acid |
929022-76-4 | 98% | 10g |
$394.50 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO518-200mg |
2-chloro-4-fluoropyridine-3-carboxylic acid |
929022-76-4 | 97% | 200mg |
132.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO518-50mg |
2-chloro-4-fluoropyridine-3-carboxylic acid |
929022-76-4 | 97% | 50mg |
71.0CNY | 2021-08-04 | |
| Chemenu | CM102138-5g |
2-Chloro-4-fluoronicotinic acid |
929022-76-4 | 98% | 5g |
$247 | 2021-08-06 | |
| Chemenu | CM102138-10g |
2-Chloro-4-fluoronicotinic acid |
929022-76-4 | 98% | 10g |
$410 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO518-100mg |
2-chloro-4-fluoropyridine-3-carboxylic acid |
929022-76-4 | 97% | 100mg |
169CNY | 2021-05-08 |
2-chloro-4-fluoropyridine-3-carboxylic acid Production Method
Production Method 1
1.2 -
Production Method 2
1.2 -
- Preparation of the nitrogen-containing heterocyclic compounds and their pharmaceutical composition and applications, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of the nitrogen-containing heterocyclic compounds and their pharmaceutical composition and applications, China, , ,
2-chloro-4-fluoropyridine-3-carboxylic acid Raw materials
2-chloro-4-fluoropyridine-3-carboxylic acid Preparation Products
2-chloro-4-fluoropyridine-3-carboxylic acid Suppliers
2-chloro-4-fluoropyridine-3-carboxylic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-chloro-4-fluoropyridine-3-carboxylic acid
Recent Advances in the Application of 2-Chloro-4-fluoropyridine-3-carboxylic acid (CAS: 929022-76-4) in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-4-fluoropyridine-3-carboxylic acid (CAS: 929022-76-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic carboxylic acid derivative is particularly valued for its ability to serve as a building block in the development of novel drug candidates, agrochemicals, and functional materials. Recent studies have highlighted its role in facilitating the construction of complex molecular architectures through selective functionalization at the 2, 3, and 4 positions of the pyridine ring.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-chloro-4-fluoropyridine-3-carboxylic acid in the synthesis of potent kinase inhibitors targeting EGFR and VEGFR pathways. The research team utilized this compound as a core scaffold, modifying it through palladium-catalyzed cross-coupling reactions to generate a library of 48 derivatives. Biological evaluation revealed that several analogs exhibited nanomolar inhibitory activity against cancer cell lines, with compound 17b showing particularly promising results (IC50 = 3.2 nM against A549 cells). The study emphasized the importance of the chlorine and fluorine substituents in enhancing binding affinity through halogen bonding interactions with kinase domains.
In the realm of agrochemical development, a recent patent application (WO2023056789) disclosed novel pesticidal compositions incorporating derivatives of 2-chloro-4-fluoropyridine-3-carboxylic acid. The inventors demonstrated that ester and amide derivatives of this compound exhibited remarkable insecticidal activity against Spodoptera frugiperda (fall armyworm) while maintaining low toxicity to non-target organisms. Molecular modeling studies suggested that the 4-fluoro substituent plays a critical role in the compound's ability to disrupt insect nervous system function through interaction with GABA receptors.
The synthetic accessibility of 2-chloro-4-fluoropyridine-3-carboxylic acid has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a continuous-flow manufacturing process for this compound that achieved 92% yield with >99% purity while reducing hazardous waste generation by 78% compared to traditional batch methods. This technological advancement addresses growing concerns about sustainable chemical production in the pharmaceutical industry.
Emerging applications in radiopharmaceuticals have further expanded the utility of this compound. Researchers at Memorial Sloan Kettering Cancer Center recently reported the development of fluorine-18 labeled derivatives of 2-chloro-4-fluoropyridine-3-carboxylic acid for PET imaging applications. The 4-fluoro position was found to be particularly amenable to isotopic exchange, allowing efficient production of radiotracers for tumor imaging. Preliminary clinical trials demonstrated excellent tumor-to-background ratios in patients with metastatic breast cancer.
Despite these advances, challenges remain in the large-scale application of 2-chloro-4-fluoropyridine-3-carboxylic acid. Recent toxicological studies have identified potential hepatotoxicity concerns with certain derivatives, prompting calls for more comprehensive structure-activity relationship studies. Additionally, the compound's stability under physiological conditions requires further optimization for certain therapeutic applications. Ongoing research is addressing these limitations through innovative structural modifications and formulation strategies.
The growing body of research on 2-chloro-4-fluoropyridine-3-carboxylic acid (CAS: 929022-76-4) underscores its importance as a versatile building block in medicinal chemistry and chemical biology. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics and functional materials. Future research directions likely include exploration of its applications in PROTAC design, covalent inhibitor development, and as a component of supramolecular assemblies for drug delivery.
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